molecular formula C13H22N2O2 B188419 Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane CAS No. 152754-11-5

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane

Cat. No. B188419
M. Wt: 238.33 g/mol
InChI Key: KEHOIBBPRFRZFW-UHFFFAOYSA-N
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Description

“Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane” is a heterocyclic organic compound . Its IUPAC name is (4S)-4-isopropyl-2-{[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]methyl}-4,5-dihydro-1,3-oxazole . The compound has a CAS number of 131833-90-4 and a molecular weight of 238.33 .


Molecular Structure Analysis

The molecular formula of “Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane” is C13H22N2O2 . The InChI code of the compound is 1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h5,8-11,14H,6-7H2,1-4H3/t10-,11-/m1/s1 .


Physical And Chemical Properties Analysis

“Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 , a boiling point of 308.1±25.0 °C at 760 mmHg , and a flash point of 115.1±15.7 °C . The compound has a molar refractivity of 65.5±0.5 cm3 , a polar surface area of 43 Å2 , and a molar volume of 203.8±7.0 cm3 .

Safety And Hazards

“Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

4-propan-2-yl-2-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHOIBBPRFRZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane

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